

The Pharmacological Profile of N-Desmethyl Pimavanserin: A Technical Guide

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Compound of Interest		
Compound Name:	N-Desmethyl Pimavanserin	
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Introduction

N-Desmethyl Pimavanserin, also known as AC-279, is the primary and major active metabolite of Pimavanserin, an atypical antipsychotic agent.[1][2] Pimavanserin is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Understanding the pharmacological profile of N-Desmethyl Pimavanserin is crucial for a comprehensive grasp of the therapeutic effects and long-acting nature of its parent compound. This technical guide provides an in-depth overview of the pharmacological characteristics of N-Desmethyl Pimavanserin, including its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization. While specific quantitative data for N-Desmethyl Pimavanserin is limited in publicly available literature, its pharmacological profile is known to be similar to that of Pimavanserin.[1] This guide will present the detailed data for Pimavanserin as a reference, with the understanding that N-Desmethyl Pimavanserin exhibits a comparable mechanism of action.

Pharmacokinetics and Metabolism

Pimavanserin is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5 to its active metabolite, **N-Desmethyl Pimavanserin** (AC-279).[3][4] This metabolite is significant due to its long elimination half-life of approximately 200 hours, compared to the 57-hour half-life of the parent drug, Pimavanserin.[1][2] This extended half-life contributes significantly to the sustained pharmacological effect of Pimavanserin.



Receptor Binding Affinity

N-Desmethyl Pimavanserin, like its parent compound, exhibits a high affinity and selectivity for the serotonin 2A (5-HT2A) receptor.[1][5] It has a considerably lower affinity for the serotonin 2C (5-HT2C) receptor and lacks significant affinity for a wide range of other receptors, including dopaminergic (D2), muscarinic, histaminergic, and adrenergic receptors.[3] This unique binding profile distinguishes it from many other atypical antipsychotics and is thought to underlie its efficacy in treating psychosis without worsening motor symptoms in patients with Parkinson's disease.

While specific Ki values for **N-Desmethyl Pimavanserin** are not readily available in the public domain, the binding affinities for Pimavanserin are well-characterized and are presented in Table 1 as a surrogate.

Table 1: Receptor Binding Affinities (Ki, nM) of Pimavanserin

Receptor	Ki (nM)
Serotonin 5-HT2A	0.087[6]
Serotonin 5-HT2C	0.44[6]
Dopamine D2	>300[6]
Muscarinic M1	>300[6]
Histamine H1	>300[6]
Adrenergic α1	>300[6]

| Sigma 1 | 120[6] |

Functional Activity

N-Desmethyl Pimavanserin acts as an inverse agonist and antagonist at the 5-HT2A receptor, similar to Pimavanserin.[5] Inverse agonism at the 5-HT2A receptor is believed to be a key mechanism for its antipsychotic effects. The functional potency of Pimavanserin has been determined in various in vitro assays, and this data is presented in Table 2. It is presumed that **N-Desmethyl Pimavanserin** exhibits a similar functional profile.



Table 2: Functional Activity (pIC50) of Pimavanserin

Assay	Receptor	pIC50
R-SAT	5-HT2A	8.73[5]

| R-SAT | 5-HT2C | 7.1[3] |

Experimental Protocols

The pharmacological characterization of **N-Desmethyl Pimavanserin** and its parent compound relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (e.g., **N-Desmethyl Pimavanserin**).

Materials:

- Cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptor).
- Radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).
- Test compound (N-Desmethyl Pimavanserin).
- Non-specific binding control (a high concentration of a known ligand).
- Assay buffer.
- Glass fiber filters.
- Scintillation counter.

Procedure:



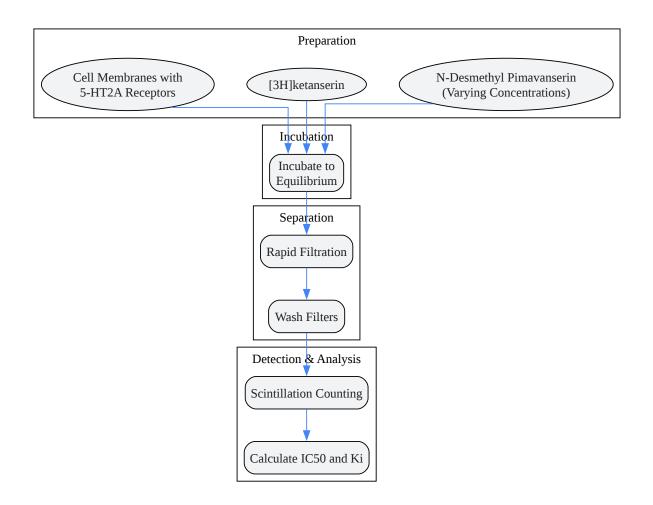




- Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
- · Allow the binding to reach equilibrium.
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:





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Caption: Workflow of a typical radioligand binding assay.

Receptor Selection and Amplification Technology (R-SAT) Assay



R-SAT is a cell-based functional assay used to determine the potency of a compound as an agonist, antagonist, or inverse agonist.

Objective: To measure the functional activity of **N-Desmethyl Pimavanserin** at a specific receptor by linking receptor activation to cell growth.

Materials:

- Host cells (e.g., NIH-3T3 cells).
- Expression plasmid for the receptor of interest (e.g., human 5-HT2A receptor).
- Transfection reagent.
- Cell culture medium.
- Test compound (N-Desmethyl Pimavanserin).
- · Agonist (for antagonist mode).
- Cell proliferation assay reagent.

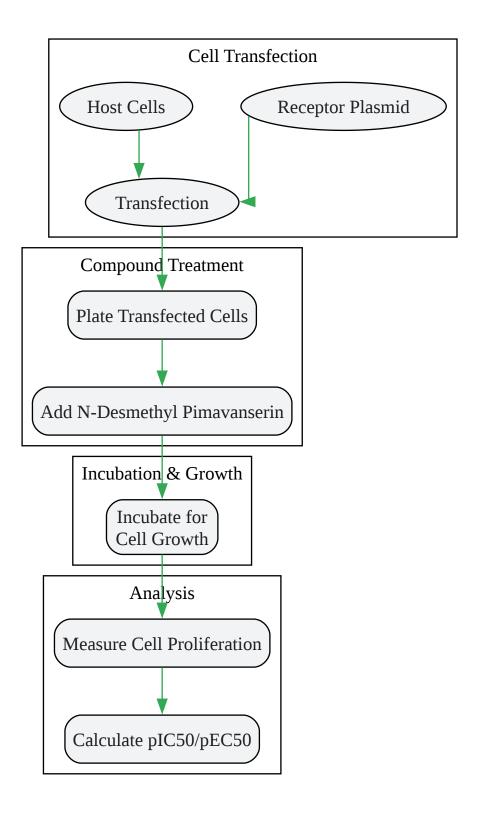
Procedure:

- Co-transfect host cells with the receptor expression plasmid and a reporter gene linked to a growth-promoting signaling pathway.
- Plate the transfected cells in multi-well plates.
- For inverse agonist testing, add varying concentrations of the test compound to the cells.
- For antagonist testing, add a fixed concentration of an agonist along with varying concentrations of the test compound.
- Incubate the cells for a period to allow for cell growth.
- Measure cell proliferation using a suitable assay.



 Plot the cell growth against the concentration of the test compound to determine the IC50 (for inverse agonists/antagonists) or EC50 (for agonists).

Workflow for R-SAT Assay:





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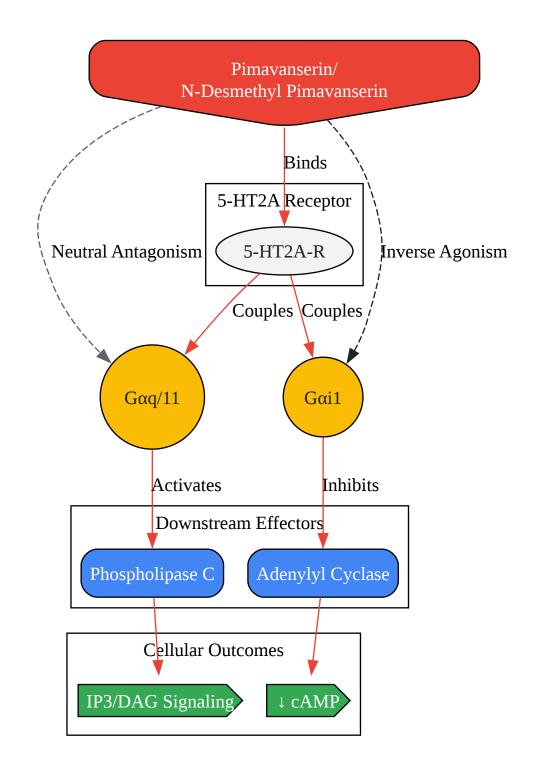
Caption: General workflow of the R-SAT functional assay.

Signaling Pathways

The 5-HT2A receptor, the primary target of **N-Desmethyl Pimavanserin**, is a G protein-coupled receptor (GPCR) that can couple to different G proteins, leading to the activation of distinct downstream signaling pathways. Pimavanserin has been shown to exhibit functional selectivity, acting as an inverse agonist at the $G\alpha i1$ -protein coupled pathway and as a neutral antagonist at the $G\alpha q/11$ -protein coupled pathway in the human brain cortex.[7] It is plausible that **N-Desmethyl Pimavanserin** shares this functional selectivity, which may be critical to its therapeutic effect of reducing psychosis without the hallucinogenic effects associated with 5-HT2A receptor agonists that primarily signal through $G\alpha q/11$.

Signaling Pathway of 5-HT2A Receptor and Modulation by Pimavanserin:





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Caption: 5-HT2A receptor signaling and its modulation by Pimavanserin.

Conclusion



N-Desmethyl Pimavanserin (AC-279) is the long-acting, active metabolite of Pimavanserin and plays a significant role in the overall pharmacological effect of the drug. Its profile as a potent and selective 5-HT2A receptor inverse agonist/antagonist with minimal off-target activity provides a strong rationale for the efficacy of Pimavanserin in treating psychosis without inducing motor side effects. While specific quantitative pharmacological data for N-Desmethyl Pimavanserin remains limited in the public domain, the well-characterized profile of its parent compound offers a robust surrogate for understanding its mechanism of action. Further research to elucidate the precise quantitative pharmacology and signaling profile of N-Desmethyl Pimavanserin would provide a more complete picture of its contribution to the therapeutic effects of Pimavanserin.

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